molecular formula C12H10F3NO B1343699 4,6-Dimethyl-1-trifluoroacetylindole CAS No. 75934-42-8

4,6-Dimethyl-1-trifluoroacetylindole

Cat. No.: B1343699
CAS No.: 75934-42-8
M. Wt: 241.21 g/mol
InChI Key: GFBSFAXMGMRPBU-UHFFFAOYSA-N
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Description

4,6-Difluoro-1H-indole (CAS: 199526-97-1) is a fluorinated indole derivative with the molecular formula C₈H₅F₂N and a molecular weight of 153.13 g/mol. Its structure features fluorine atoms at the 4- and 6-positions of the indole ring, which significantly influence its electronic properties and reactivity compared to non-fluorinated indoles. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine, which can enhance stability and modulate binding interactions in biological systems .

Properties

IUPAC Name

1-(4,6-dimethylindol-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c1-7-5-8(2)9-3-4-16(10(9)6-7)11(17)12(13,14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBSFAXMGMRPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CN(C2=C1)C(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646542
Record name 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75934-42-8
Record name 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1-trifluoroacetylindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 4,6-dimethylphenylhydrazine and trifluoroacetylacetone. The reaction is carried out under reflux conditions using methanesulfonic acid as a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve a continuous flow process to ensure high yield and purity. The use of microwave irradiation can also be employed to speed up the reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-trifluoroacetylindole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

4,6-Dimethyl-1-trifluoroacetylindole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-trifluoroacetylindole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Indoles

The following table summarizes key structural and functional differences between 4,6-difluoro-1H-indole and related fluorinated indoles:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Properties/Applications
4,6-Difluoro-1H-indole 199526-97-1 C₈H₅F₂N 153.13 4-, 6-positions Intermediate in drug synthesis
4,5,6,7-Tetrafluoroindole 37387-64-7 C₈H₃F₄N 177.11 4-, 5-, 6-, 7-positions High thermal stability; used in optoelectronics
6-Fluoro-1H-indole 399-51-9 C₈H₆FN 135.14 6-position Precursor for antitumor agents
4,5-Difluoro-1H-indole 247564-63-2 C₈H₅F₂N 153.13 4-, 5-positions Studied for antimicrobial activity

Electronic and Reactivity Comparisons

  • Fluorine Substitution Patterns: 4,6-Difluoroindole: Fluorine atoms at the 4- and 6-positions create a para-directing electronic effect, reducing electron density in the indole ring. This enhances resistance to electrophilic substitution compared to non-fluorinated indoles . 4,5,6,7-Tetrafluoroindole: Full fluorination at the benzene ring increases thermal stability (decomposition >250°C) and alters π-stacking interactions, making it suitable for organic semiconductors . 6-Fluoroindole: Single fluorine substitution at the 6-position preserves some reactivity at the 5-position, enabling selective functionalization for pharmaceutical intermediates .
  • Synthetic Utility :

    • 4,6-Difluoroindole is often used as a building block for kinase inhibitors due to its balanced electronic properties .
    • 4,5,6,7-Tetrafluoroindole’s synthesis involves a five-step sequence from hexafluorobenzene, demonstrating scalability for industrial applications .

Biological Activity

4,6-Dimethyl-1-trifluoroacetylindole is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. Indoles are known for their presence in various natural products and pharmaceuticals, making derivatives like this compound significant in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical formula of this compound is C12H10F3NO. Its structure features a trifluoroacetyl group attached to the indole ring, which enhances its reactivity and biological potential.

PropertyValue
Molecular Weight239.27 g/mol
Chemical FormulaC12H10F3NO
Melting PointNot specified
SolubilitySoluble in organic solvents

This compound exhibits its biological effects through several mechanisms:

  • Electrophilic Substitution : The compound undergoes electrophilic substitution reactions due to the delocalization of π-electrons in the indole structure. This property allows it to interact with various biomolecules, including enzymes and receptors.
  • Enzyme Interaction : It has been shown to inhibit specific enzymes involved in viral replication and inflammation, suggesting potential antiviral and anti-inflammatory activities.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, affecting gene expression related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound possesses a wide range of biological activities:

  • Antiviral Activity : Studies have demonstrated its ability to inhibit viral replication in vitro, making it a candidate for further investigation as an antiviral agent.
  • Anti-inflammatory Effects : The compound exhibits properties that reduce inflammation by modulating cytokine production and signaling pathways.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways involved in programmed cell death.

Antiviral Activity

In a study conducted on various viral strains, this compound demonstrated significant inhibition of viral replication at concentrations ranging from 10 to 50 µM. The mechanism was linked to the inhibition of viral polymerases, leading to decreased viral load in treated cells.

Anti-inflammatory Effects

In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed decreased infiltration of immune cells in tissues treated with the compound compared to controls.

Anticancer Studies

In vitro studies using cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

  • Low Doses (1-10 µM) : Exhibited beneficial effects such as enhanced antiviral activity and reduced inflammation.
  • Moderate Doses (10-50 µM) : Showed significant anticancer effects without notable toxicity.
  • High Doses (>50 µM) : Induced cytotoxicity in normal cells, highlighting the need for careful dosage determination in therapeutic applications.

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